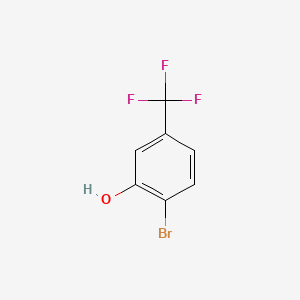

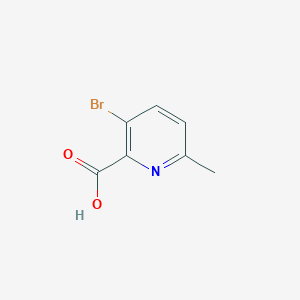

3-(5-bromo-1H-indol-3-yl)propanoic acid

Overview

Description

3-(5-Bromo-1H-indol-3-yl)propanoic acid, commonly referred to as 5-bromoindole-3-propionic acid (BIPA), is an organic compound belonging to the indole family of compounds. It is an important intermediate in the synthesis of a variety of drugs and other compounds. BIPA is a versatile building block, and its synthesis is relatively simple. It is used in the synthesis of a variety of drugs, including indole-based drugs, indole-based inhibitors, and indole-based agonists. BIPA has also been used in the synthesis of a variety of other compounds, such as fluorescent dyes, fluorescent proteins, and fluorescent polymers.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Rearrangement Reactions : The compound 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone, closely related to 3-(5-bromo-1H-indol-3-yl)propanoic acid, can undergo rearrangement reactions with primary amines. These reactions lead to the production of rearranged amides, which can be further reduced to produce β-substituted tryptamines or hydrolyzed to produce substituted indole-3-acetic acids (Sanchez & Parcell, 1990).

Crystallographic Studies : The crystal structures of compounds related to this compound have been characterized. These structures are essential for understanding the compound's physical and chemical properties (Kumarasinghe, Hruby, & Nichol, 2009).

Biological Applications and Effects

Corrosion Inhibition : Chiral Schiff bases derived from L-Tryptophan, which include derivatives of 3-(1H-indol-3-yl)propanoic acid, have been investigated for their corrosion inhibition behavior on carbon steel in acidic environments. These compounds exhibit mixed-type inhibitory action and adsorb onto the carbon steel surface, following the Langmuir adsorption isotherm (Vikneshvaran & Velmathi, 2019).

Antimicrobial Activity : Schiff bases containing the indole group, synthesized from Tryptophan, have shown significant antimicrobial activity. This highlights the potential of this compound derivatives in pharmaceutical applications (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Phospholipase A2α Inhibition : Derivatives of 3-(1-aryl-1H-indol-5-yl)propanoic acids have been designed and synthesized as inhibitors of cytosolic phospholipase A2α. These compounds display potent inhibitory activity, which is important for therapeutic applications in inflammation and other diseases (Tomoo et al., 2014).

Urease Inhibition : Indole-based oxadiazole scaffolds, which include 4-(1H-indol-3-yl)butanoic acid derivatives, have shown potent in vitro inhibitory potential against the urease enzyme. This finding is significant for developing therapeutic agents targeting urease-related pathologies (Nazir et al., 2018).

Future Directions

Indole derivatives, including “3-(5-bromo-1H-indol-3-yl)propanoic acid”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and screening their pharmacological activities.

Mechanism of Action

Target of Action

5-Bromo-Indol-3-propionic acid, also known as 5-Bromoindol-3-propionic acid or 3-(5-bromo-1H-indol-3-yl)propanoic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-Indol-3-propionic acid may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-Indol-3-propionic acid may interact with its targets to induce a variety of changes.

Biochemical Pathways

For instance, indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, has been found to activate ERK1, a protein encoded by the Mapk3 gene . This suggests that 5-Bromo-Indol-3-propionic acid may also affect similar pathways and have downstream effects on cellular processes.

Pharmacokinetics

It is known that the gut microbiota plays a crucial role in the metabolism of indole derivatives . Therefore, the bioavailability of 5-Bromo-Indol-3-propionic acid may be influenced by factors such as gut microbiota composition and individual metabolic differences.

Result of Action

Indole derivatives have been found to have diverse biological activities , suggesting that 5-Bromo-Indol-3-propionic acid may also have a broad range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 5-Bromo-Indol-3-propionic acid may be influenced by various environmental factors. For instance, the gut microbiota, which plays a crucial role in the metabolism of indole derivatives , can be influenced by factors such as diet, lifestyle, and antibiotic use. Therefore, these factors may indirectly affect the action of 5-Bromo-Indol-3-propionic acid.

Biochemical Analysis

Biochemical Properties

3-(5-bromo-1H-indol-3-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which makes it a valuable candidate for developing new therapeutic agents . It interacts with enzymes such as peroxisome proliferator-activated receptor gamma, influencing their activity and modulating metabolic pathways . Additionally, this compound has been reported to inhibit certain enzymes, thereby affecting cellular processes and signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the expression of genes involved in inflammation, apoptosis, and cell proliferation . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways . For instance, it has been shown to activate peroxisome proliferator-activated receptor gamma, leading to changes in gene expression related to lipid metabolism and inflammation . Additionally, this compound can inhibit certain enzymes, thereby affecting cellular processes such as apoptosis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways . The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound has been shown to influence lipid metabolism by activating peroxisome proliferator-activated receptor gamma, leading to changes in the expression of genes involved in lipid synthesis and degradation . Additionally, this compound can affect carbohydrate metabolism by modulating the activity of key enzymes in glycolysis and gluconeogenesis . These interactions result in alterations in metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also dependent on its interactions with plasma proteins and tissue-specific transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors . Additionally, it can localize to the mitochondria, influencing mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for its precise regulation of cellular processes and signaling pathways .

properties

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCUGRYTGTWNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593910 | |

| Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54904-23-3 | |

| Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54904-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)

![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)